molecular formula C10H21N3 B11799251 1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine

1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine

Cat. No.: B11799251
M. Wt: 183.29 g/mol
InChI Key: SXVXYMBXVPZIDX-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with an aminoethyl group and a cyclopropylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diaminobutane derivative.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.

    Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached through an alkylation reaction using a cyclopropylmethyl halide.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl or cyclopropylmethyl groups using suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and other nucleophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity through various pathways. The exact mechanism depends on the specific application and target, but it generally involves binding to active sites or allosteric sites, leading to changes in protein conformation and function.

Comparison with Similar Compounds

    1-(2-Aminoethyl)pyrrolidin-3-amine: Lacks the cyclopropylmethyl group, making it less sterically hindered.

    N-(Cyclopropylmethyl)pyrrolidin-3-amine: Lacks the aminoethyl group, affecting its reactivity and binding properties.

Uniqueness: 1-(2-Aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine is unique due to the presence of both the aminoethyl and cyclopropylmethyl groups, which confer distinct steric and electronic properties. This dual substitution enhances its versatility and potential for various applications compared to its simpler analogs.

Properties

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

1-(2-aminoethyl)-N-(cyclopropylmethyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H21N3/c11-4-6-13-5-3-10(8-13)12-7-9-1-2-9/h9-10,12H,1-8,11H2

InChI Key

SXVXYMBXVPZIDX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2CCN(C2)CCN

Origin of Product

United States

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